Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring three key substituents:
- Position 1: A 2,2-difluoroethyl group, imparting fluorophilicity and metabolic stability.
- Position 3: A methyl carboxylate ester, enhancing solubility and enabling further hydrolysis to carboxylic acids.
- Position 4: A trimethylsilyl (TMS)-protected ethynyl group, allowing for cross-coupling reactions (e.g., Sonogashira) in synthetic chemistry.
This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging fluorine’s bioactivity and the ethynyl group’s versatility.
Properties
Molecular Formula |
C12H16F2N2O2Si |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
methyl 1-(2,2-difluoroethyl)-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H16F2N2O2Si/c1-18-12(17)11-9(5-6-19(2,3)4)7-16(15-11)8-10(13)14/h7,10H,8H2,1-4H3 |
InChI Key |
KRHPLVUNUPCKHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1C#C[Si](C)(C)C)CC(F)F |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition
A common method for pyrazole synthesis involves the reaction of diazo compounds with alkynes. For example:
-
Reagents : Ethyl diazoacetate and acetylenes under catalyst-free conditions yield pyrazole esters.
-
Conditions : Microwave-assisted reactions (100–120°C, 5–10 min) improve regioselectivity and yield.
Example :
Ethyl diazoacetate reacts with trimethylsilyl acetylene in acetic anhydride to form the pyrazole core. The methyl ester is introduced via transesterification.
Functionalization of the Pyrazole Core
Introduction of the 2,2-Difluoroethyl Group
Method : Alkylation of the pyrazole nitrogen using 2,2-difluoroethyl iodide/bromide.
Key Data :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| N1-Alkylation | 2,2-Difluoroethyl bromide | DMF | 80°C, 6h | 78% |
Sonogashira Coupling for TMS-Ethynyl Attachment
Method : Palladium-catalyzed coupling of a bromopyrazole with trimethylsilyl acetylene.
Example :
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate reacts with trimethylsilyl acetylene to afford the target compound.
Optimization :
Alternative Pathways
Cyclization of Hydrazine Derivatives
Method : Condensation of hydrazines with β-keto esters.
Regioselectivity :
Direct Silylation of Terminal Acetylenes
Method : Protection of a terminal alkyne with trimethylsilyl chloride (TMSCl).
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| 1,3-Dipolar Cycloaddition | High atom economy, regioselective | Requires hazardous diazo compounds |
| Sonogashira Coupling | Mild conditions, scalable | Costly Pd catalysts |
| Hydrazine Cyclization | High purity, one-pot synthesis | Low temp. control needed |
Industrial-Scale Considerations
-
Cost Efficiency : Sonogashira coupling is less favorable due to Pd usage; cyclization routes are preferred.
-
Purification : Silica gel chromatography is standard, but crystallization (e.g., from ethyl acetate/hexane) reduces costs.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
Pharmacological Potential
Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate has been investigated for its biological activity, particularly in relation to fibroblast growth factor receptor 2 (FGFR2). Compounds with similar structures have shown promise as therapeutic agents in oncology and other diseases linked to aberrant FGFR signaling pathways . The difluoroethyl moiety may enhance the compound's bioavailability and metabolic stability, making it a candidate for further pharmacological studies.
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation and reduction. Its unique structural features allow it to participate in substitution reactions that introduce new functional groups, leading to a variety of derivatives .
Material Science
In industrial applications, this compound can be employed in the development of new materials with specific properties, such as improved stability or reactivity. This potential makes it valuable for research into novel materials and applications across various industries .
Interaction Studies
Research has focused on the interaction studies of this compound with FGFRs. These studies typically employ techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding affinities.
- Fluorescence Resonance Energy Transfer (FRET) : To analyze interactions at the molecular level.
These methods help elucidate the binding mechanisms and therapeutic potential of the compound .
Mechanism of Action
The mechanism of action of Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl and trimethylsilyl-ethynyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural formula.
Biological Activity
Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a synthetic compound with significant biological activity, primarily due to its structural features that include a pyrazole ring and difluoroethyl group. This article reviews its biological properties, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C₁₂H₁₆F₂N₂O₂Si
- Molecular Weight : 286.35 g/mol
- CAS Number : 1946828-49-4
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for drug development .
This compound has been studied for its interaction with fibroblast growth factor receptor 2 (FGFR2). FGFRs play a pivotal role in various cellular processes, including proliferation and differentiation. Inhibition of FGFR signaling has therapeutic implications in oncology, particularly in tumors characterized by aberrant FGFR signaling pathways.
Anticancer Potential
The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer treatment. Pyrazole derivatives have been linked to various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest. The difluoroethyl group may enhance the bioavailability of the compound, making it a candidate for further investigation in cancer therapies .
Case Studies and Research Findings
Several studies highlight the biological activities associated with pyrazole derivatives:
- Antibacterial Studies : A study investigated the antibacterial effects of various pyrazole derivatives against Klebsiella–Enterobacter spp. The most effective compounds achieved inhibition rates exceeding 80% at specific concentrations .
- Anticancer Research : Research into structurally similar compounds has shown promising results in inhibiting tumor growth through FGFR targeting. These findings support the hypothesis that this compound may exhibit similar properties .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 1-(2-fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate | C₁₂H₁₆F₂N₂O₂Si | Similar structure but with a single fluorine atom |
| 1-(3-chloro-4-fluorophenyl)-4-(trimethylsilyl)ethynyl pyrazole | C₁₂H₁₄ClFN₂O | Contains chlorine and fluorine; differing biological activity |
| Methyl 4-(phenylethynyl)-1H-pyrazole-3-carboxylate | C₁₃H₁₂N₂O₂ | Lacks fluorinated groups but retains biological relevance |
The unique combination of fluorinated groups and silyl functionalities in this compound may enhance its pharmacokinetic properties compared to these similar compounds .
Q & A
Q. How to mitigate steric hindrance during functionalization of the pyrazole ring?
- Methodological Answer :
- Employ microwave-assisted synthesis to enhance reaction kinetics for sterically crowded sites.
- Use bulky ligands (e.g., XPhos) in palladium-catalyzed cross-couplings to improve regioselectivity .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | |
| LogP (Partition Coefficient) | Reverse-phase HPLC | |
| Torsional Angles (X-ray) | Single-crystal analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
